5-Bromo-2-(3-methylbutoxy)benzaldehyde
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Overview
Description
5-Bromo-2-(3-methylbutoxy)benzaldehyde is an organic compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the 5-position and a 3-methylbutoxy group at the 2-position of the benzene ring . This compound is used primarily in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-methylbutoxy)benzaldehyde typically involves the bromination of 2-(3-methylbutoxy)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: 5-Bromo-2-(3-methylbutoxy)benzoic acid.
Reduction: 5-Bromo-2-(3-methylbutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(3-methylbutoxy)benzaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in molecular biology experiments.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methylbutoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the 3-methylbutoxy group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 3-methylbutoxy group.
5-Bromo-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of the 3-methylbutoxy group.
Uniqueness
5-Bromo-2-(3-methylbutoxy)benzaldehyde is unique due to the presence of the 3-methylbutoxy group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(3-methylbutoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXANRVXQBCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396822 |
Source
|
Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669739-11-1 |
Source
|
Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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